molecular formula C8HCl4NO2 B072998 3,4,5,6-Tetrachlorophthalimide CAS No. 1571-13-7

3,4,5,6-Tetrachlorophthalimide

Cat. No. B072998
Key on ui cas rn: 1571-13-7
M. Wt: 284.9 g/mol
InChI Key: LPUUYZVKCMCHLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03950307

Procedure details

3,4,5,6-Tetrachlorophthalic anhydride (0.30 mole) is charged into a glass reaction vessel. Concentrated ammonium hydroxide (280 ml) is incrementally added at room temperature with stirring. After the addition is completed the reaction slurry is heated with stirring for a period sufficient to evaporate most of the water present in the reaction mixture. The remaining solid is then dried in a forced air oven and is recrystallized. The recrystallized product is washed with acetone, filtered and dried to yield the desired product 3,4,5,6-tetrachlorophthalimide.
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:12]([Cl:13])=[C:11]([Cl:14])[C:10]([Cl:15])=[C:4]2[C:5]([O:7][C:8](=O)[C:3]=12)=[O:6].[OH-].[NH4+:17]>>[Cl:1][C:2]1[C:12]([Cl:13])=[C:11]([Cl:14])[C:10]([Cl:15])=[C:4]2[C:5]([NH:17][C:8](=[O:7])[C:3]=12)=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
0.3 mol
Type
reactant
Smiles
ClC1=C2C(C(=O)OC2=O)=C(C(=C1Cl)Cl)Cl
Step Two
Name
Quantity
280 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
is heated
STIRRING
Type
STIRRING
Details
with stirring for a period sufficient
CUSTOM
Type
CUSTOM
Details
to evaporate most of the water present in the reaction mixture
CUSTOM
Type
CUSTOM
Details
The remaining solid is then dried in a forced air oven
CUSTOM
Type
CUSTOM
Details
is recrystallized
WASH
Type
WASH
Details
The recrystallized product is washed with acetone
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(C(=O)NC2=O)=C(C(=C1Cl)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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